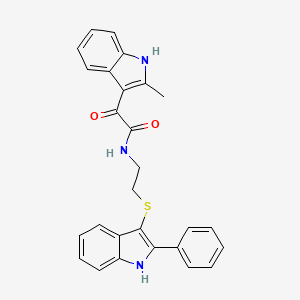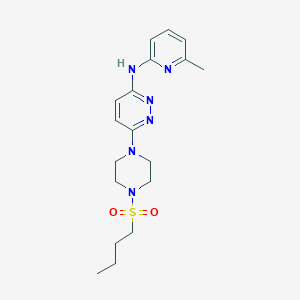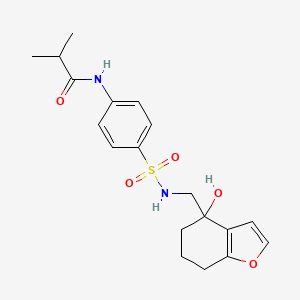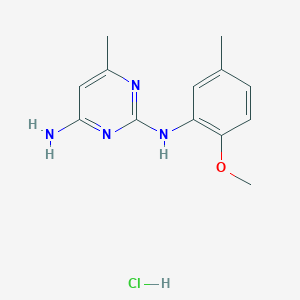
N2-(2-methoxy-5-methylphenyl)-6-methylpyrimidine-2,4-diamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-(2-methoxy-5-methylphenyl)-6-methylpyrimidine-2,4-diamine hydrochloride is a useful research compound. Its molecular formula is C13H17ClN4O and its molecular weight is 280.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Activity
Pyrimidine derivatives, such as those described in the study by Hocková et al. (2003), have been synthesized and evaluated for their antiviral activities. These compounds were particularly investigated for their effects against retroviruses, including human immunodeficiency virus (HIV) and Moloney murine sarcoma virus, in cell culture. The study found that certain substituted pyrimidines exhibited marked inhibitory effects on retrovirus replication, highlighting their potential as antiviral agents (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Synthetic Methodology and Chemical Properties
Research by Brown and Lee (1970) explored the thermal rearrangement of methoxypyrimidines to understand their chemical behavior and synthetic pathways. This study contributes to the broader knowledge of pyrimidine chemistry, which is essential for the synthesis and application of related compounds in pharmaceuticals and chemical research (Brown & Lee, 1970).
Corrosion Inhibition
A study on spiropyrimidinethiones by Yadav et al. (2015) investigated these compounds' effectiveness as corrosion inhibitors for mild steel in acidic conditions. This research indicates that pyrimidine derivatives can have practical applications in industrial settings, protecting metals against corrosion (Yadav, Sinha, Kumar, & Sarkar, 2015).
Analytical and Pharmacological Research
Brandt et al. (2017) provided an analytical characterization of N,N-diallyltryptamine (DALT) and its derivatives, which are structurally related to pyrimidine compounds. This work underlines the importance of analytical research in understanding the properties and potential uses of novel psychoactive substances, contributing to both toxicology and pharmacological studies (Brandt, Kavanagh, Dowling, Talbot, Westphal, Meyer, Maurer, & Halberstadt, 2017).
Safety and Hazards
Properties
IUPAC Name |
2-N-(2-methoxy-5-methylphenyl)-6-methylpyrimidine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O.ClH/c1-8-4-5-11(18-3)10(6-8)16-13-15-9(2)7-12(14)17-13;/h4-7H,1-3H3,(H3,14,15,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIDKXBUUYDLQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC2=NC(=CC(=N2)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(3-Chloro-6-nitro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B3017972.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B3017973.png)
![1-(4-fluorophenyl)-N-[(pyridin-4-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B3017975.png)
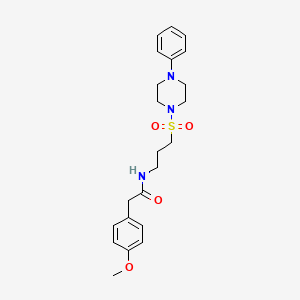
![2-[(1S,5R)-1-Bicyclo[3.1.0]hexanyl]ethanamine](/img/structure/B3017978.png)

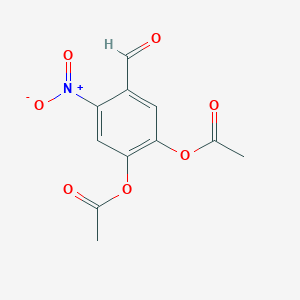
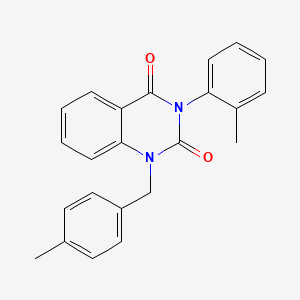

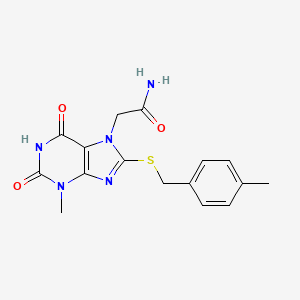
![2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B3017991.png)
